molecular formula C13H13N3 B1221332 Varenicline CAS No. 249296-44-4

Varenicline

Cat. No.: B1221332
CAS No.: 249296-44-4
M. Wt: 211.26 g/mol
InChI Key: JQSHBVHOMNKWFT-DTORHVGOSA-N
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Description

Varenicline is a prescription medication primarily used to aid smoking cessation and treat dry eye disease. It is a partial agonist at nicotinic acetylcholine receptors, specifically targeting the alpha4/beta2 subtype. This compound is marketed under brand names such as Chantix and Champix .

Preparation Methods

Varenicline can be synthesized through various methods. One common synthetic route involves the reaction of 7,8,9,10-tetrahydro-6,10-methano-6H-pyrazino2,3-hbenzazepine with appropriate reagents under controlled conditions . Industrial production methods often involve high-performance liquid chromatography (HPLC) to ensure the purity and stability of the compound .

Scientific Research Applications

Efficacy in Smoking Cessation

Numerous studies have demonstrated the effectiveness of varenicline in promoting smoking cessation across various demographics:

Clinical Trials Overview

  • General Population :
    • A randomized clinical trial showed that this compound significantly improved continuous abstinence rates compared to placebo (24.0% vs 6.0% at weeks 9-24) among smokers with type 2 diabetes receiving counseling .
    • Another study reported higher quit rates, with a continuous abstinence rate of 50.0% for this compound versus 16.9% for placebo between weeks 4 and 12 .
  • Specific Populations :
    • In a study focused on individuals with chronic obstructive pulmonary disease (COPD), this compound was effective in increasing quit rates compared to standard care .
    • Research indicated that this compound was beneficial for pregnant women attempting to quit smoking, highlighting its potential for broader applications in vulnerable populations .

Comparative Efficacy

This compound has been shown to be more effective than other smoking cessation aids, such as nicotine replacement therapies and bupropion. For instance, one meta-analysis concluded that this compound doubles the chances of quitting compared to placebo and surpasses other pharmacotherapies in efficacy .

E-Cigarette Cessation

Recent studies have begun to explore the use of this compound for e-cigarette cessation:

  • A trial indicated that participants using this compound had a quit rate of 45%, compared to 30% in those not receiving treatment, suggesting its potential utility in addressing e-cigarette dependence .
  • The compound's mechanism may help manage cravings associated with both traditional and electronic nicotine delivery systems.

Safety Profile

While generally well-tolerated, this compound is associated with some adverse effects, including nausea and insomnia. Serious neuropsychiatric events have been reported but are considered rare . Monitoring is recommended for individuals with a history of psychiatric disorders.

Biological Activity

Varenicline, a medication primarily used for smoking cessation, exhibits significant biological activity through its interaction with nicotinic acetylcholine receptors (nAChRs). This article delves into the pharmacological properties, mechanisms of action, clinical efficacy, and safety profile of this compound, supported by data tables and case studies.

This compound acts as a partial agonist at the α4β2 and α6β2 nAChR subtypes. Its selectivity is noteworthy, with a 500-fold preference for α4β2 over α3β4, 3500-fold over α7, and 20,000-fold over α1βγδ receptors . This selectivity allows this compound to stimulate dopamine release in the mesolimbic pathway, mimicking nicotine's effects but to a lesser degree. Specifically, it stimulates basal dopamine release to approximately 50% of nicotine's maximal effect while inhibiting nicotine-induced dopamine release .

Binding Affinities

The following table summarizes the binding affinities of this compound compared to other compounds:

CompoundReceptor TypeBinding Affinity (K_i in nM)
This compoundα4β20.15
Cytisineα4β20.23
Nicotineα4β21.6

Clinical Efficacy

Numerous clinical trials have established this compound's efficacy in promoting smoking cessation. A notable study involving 300 participants demonstrated that this compound significantly increased the continuous abstinence rate (CAR) compared to placebo:

  • CAR at weeks 9-24 : 24.0% (this compound) vs. 6.0% (placebo) .
  • 7-day point prevalence of abstinence at weeks 12 and 24 also favored this compound .

Longitudinal Studies

A longitudinal study assessed the long-term effects of this compound on alcohol use disorder in patients with comorbid conditions. Results indicated that this compound maintained higher rates of positive outcomes compared to placebo over a year .

Safety Profile

While generally well-tolerated, this compound can cause side effects such as nausea, insomnia, and abnormal dreams. These adverse events were mostly mild to moderate and did not frequently lead to treatment discontinuation . A comprehensive analysis showed that the incidence of neuropsychiatric disorders was lower in patients treated with this compound compared to those receiving nicotine replacement therapy (NRT) .

Case Studies

  • Smoking Cessation in Older Adults : A randomized controlled trial focused on older adults (mean age 57.4 years) showed that this compound effectively supported smoking cessation efforts with significant CAR improvements over placebo .
  • Alcohol Use Disorder : In a study examining the effects of this compound on alcohol use disorder, participants receiving this compound exhibited higher rates of abstinence from alcohol compared to those on placebo at multiple follow-up points .

Q & A

Basic Research Questions

Q. How do researchers design randomized controlled trials (RCTs) to compare the efficacy of varenicline with other smoking cessation therapies?

Methodological Answer: RCTs should employ double-blind protocols with active controls (e.g., nicotine replacement therapy (NRT) or bupropion) and placebo arms. Sample size calculations must account for expected abstinence rates (e.g., 12-week continuous abstinence as a primary endpoint). Stratified randomization by baseline smoking intensity and comorbidities ensures balanced groups. Biochemical verification (e.g., cotinine testing) reduces self-report bias . Data analysis should use intention-to-treat principles with logistic regression models to adjust for covariates like age and nicotine dependence severity .

Q. What methodologies are used to investigate this compound’s mechanism of action as a partial α4β2 nicotinic acetylcholine receptor agonist?

Methodological Answer: In vitro receptor binding assays (e.g., competitive radioligand displacement) quantify this compound’s affinity (Ki values) relative to nicotine. Electrophysiological studies in transfected cell lines measure receptor activation/inactivation kinetics. Neuroimaging (fMRI or PET) in human subjects identifies changes in mesolimbic dopamine activity during treatment, linking receptor modulation to craving reduction .

Q. How do researchers assess the short-term safety profile of this compound, particularly regarding neuropsychiatric adverse events?

Methodological Answer: Post-marketing surveillance studies (e.g., cohort designs using electronic health records) apply propensity score matching to control for confounding variables like pre-existing depression. Adverse events (e.g., suicidal ideation) are coded using MedDRA terminology. Hazard ratios (HRs) derived from Cox proportional hazards models compare this compound users to NRT/bupropion cohorts . Meta-analyses of RCTs should include sensitivity analyses to address heterogeneity in adverse event reporting .

Advanced Research Questions

Q. What experimental approaches resolve contradictions in data on this compound’s association with suicidal behavior?

Methodological Answer: Conflicting findings (e.g., cohort studies vs. RCTs) may stem from differences in population risk profiles or outcome ascertainment. Advanced methods include:

  • Meta-regression : Adjust for study design variables (e.g., observational vs. experimental) and participant characteristics.
  • Case-crossover designs : Compare self-harm risk during this compound use versus non-use periods in the same individuals.
  • Mendelian randomization : Leverage genetic variants as instrumental variables to reduce confounding .

Table 1 : Key Confounding Factors in Suicidal Behavior Studies

FactorAdjustment Method
Pre-existing mental health disordersStratification or multivariable regression
Concurrent medicationsPropensity score matching
Socioeconomic statusInverse probability weighting

Q. How can researchers evaluate this compound’s long-term neuroadaptive effects beyond smoking cessation?

Methodological Answer: Longitudinal rodent models assess neuroplasticity changes (e.g., dendritic spine density in the nucleus accumbens) post-varenicline exposure. Human studies use resting-state fMRI to track default mode network connectivity alterations over 6–12 months. Transcriptomic analyses (RNA sequencing) of postmortem brain tissues from former smokers identify gene expression patterns linked to sustained abstinence .

Q. What methodologies quantify this compound’s environmental persistence and ecotoxicological impact?

Methodological Answer:

  • Biodegradation assays : Measure half-life in aquatic systems using OECD 301 guidelines.
  • Bioaccumulation potential : Calculate bioconcentration factors (BCFs) in fish models.
  • Chronic toxicity testing : Expose Daphnia magna to sublethal concentrations over 21 days to assess reproductive impairment. Risk quotients (RQs) compare predicted environmental concentrations (PECs) to no-observed-effect concentrations (NOECs) .

Q. How do cost-effectiveness analyses (CEAs) incorporate real-world adherence data for this compound?

Methodological Answer: CEAs use Markov models with health states (e.g., smoker, quitter, relapsed). Transition probabilities derive from pragmatic trials capturing real-world adherence (e.g., ≤50% completion rates). Quality-adjusted life years (QALYs) incorporate utility weights for smoking-related morbidity. Probabilistic sensitivity analyses (PSAs) with 1,000 Monte Carlo simulations evaluate parameter uncertainty. Dominance rankings compare incremental cost-effectiveness ratios (ICERs) against willingness-to-pay thresholds (e.g., $50,000/QALY) .

Q. Methodological Considerations

  • Data Contradictions : Address conflicting results through triangulation of RCTs, observational studies, and mechanistic research .
  • Ethical Frameworks : Ensure neuropsychiatric safety monitoring aligns with EMA/FDA guidelines, including independent data safety monitoring boards (DSMBs) .
  • Environmental Risk : Combine in silico predictions (QSAR models) with empirical toxicity testing to meet REACH regulatory standards .

Properties

IUPAC Name

(1S,12R)-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3/c1-2-16-13-5-11-9-3-8(6-14-7-9)10(11)4-12(13)15-1/h1-2,4-5,8-9,14H,3,6-7H2/t8-,9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQSHBVHOMNKWFT-DTORHVGOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNCC1C3=CC4=NC=CN=C4C=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2CNC[C@H]1C3=CC4=NC=CN=C4C=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70891447
Record name Varenicline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70891447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Varenicline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015398
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

8.77e-02 g/L
Record name Varenicline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015398
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Varenicline is a selective alpha4beta2 nicotinic acetylcholine receptor partial agonist. The drug binds with high affinity and selectivity to alpha4beta2 nicotinic acetylcholine receptors located in the brain and stimulates receptor-mediated activity, but at a substantially lower level than nicotine;1 6 this low-level receptor stimulation and subsequent moderate, sustained release of mesolimbic dopamine are thought to reduce craving and withdrawal symptoms associated with smoking cessation. Varenicline also blocks the ability of nicotine to activate alpha4beta2 receptors, preventing nicotine-induced stimulation of the mesolimbic dopaminergic system and thereby reducing the reinforcement and reward effects of cigarette smoking., ... The rationale for and the design of alpha(4)beta(2) neuronal nicotinic acetylcholine receptor (nAChR) partial agonists as novel treatments for tobacco addiction. Such agents are expected to exhibit a dual action by sufficiently stimulating alpha(4)beta(2)-nAChR-mediated dopamine release to reduce craving when quitting and by inhibiting nicotine reinforcement when smoking. Potent and selective alpha(4)beta(2) nAChR partial agonists that exhibit dual agonist and antagonist activity in preclinical models can be identified. The validity of this approach is demonstrated by the clinical efficacy of the alpha(4)beta(2) nAChR partial agonist varenicline, which has significantly better quit rates than do other treatments and offers a new option for smoking cessation pharmacotherapy., ... Varenicline has been shown to be a partial agonist of alpha4beta2 receptors, and in equilibrium binding assays, it is highly selective for the alpha4beta2 receptor. ... The functional activity of varenicline at a variety of rat neuronal nicotinic receptors expressed in Xenopus laevis oocytes and assayed under two-electrode voltage clamp /was examined/ . Varenicline is a potent, partial agonist at alpha4beta2 receptors, with an EC50 of 2.3 +/- 0.3 microM and an efficacy (relative to acetylcholine) of 13.4 +/- 0.4%. Varenicline has lower potency and higher efficacy at alpha3beta4 receptors, with an EC50 of 55 +/- 8 microM and an efficacy of 75 +/- 6%. Varenicline also seems to be a weak partial agonist at alpha3beta2 and alpha6-containing receptors, with an efficacy <10%. It is remarkable that varenicline is a potent, full agonist at alpha7 receptors with an EC50 of 18 +/- 6 microM and an efficacy of 93 +/- 7% (relative to acetylcholine). Thus, whereas varenicline is a partial agonist at some heteromeric neuronal nicotinic receptors, it is a full agonist at the homomeric alpha7 receptor. Some combination of these actions may be involved in the mechanism of varenicline as a smoking cessation aid.
Details PMID:16766716, Mihalak KB et al; Mol Pharmacol 70 (3): 801-5 (2006)
Record name VARENICLINE
Source Hazardous Substances Data Bank (HSDB)
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CAS No.

249296-44-4
Record name Varenicline [INN:BAN]
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Record name Varenicline
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Varenicline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015398
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

One optimized procedure for making the anhydrous Form B comprises charging a speck-free vessel with between 1.1 and 2.2 equivalents of L-tartaric add and methanol (4 to 50 volumes), and stirring this mixture until dissolved and speck-free filtering the resulting solution into a crystallization vessel. 5,8,14-triazatetracyclo[10.3.1.02,11.04,9]-hexadeca-2(11),3,5,7,9-pentaene free base (1.0 equivalents) and methanol (4 to 50 volumes) are stirred in a vessel until dissolved at 0 to 50° C., more preferably at 20 to 25° C. The resulting solution of 5,8,14-triazatetracyclo[10.3.1.02,11.04,9]-hexadeca-2(11),3,5,7,9-pentaene free base is then added over about a period of time ranging from 1 minute to 2 hours, more preferably over about 30 minutes, to the L-tartaric acid solution. The product was allowed to stir at 0 to 40° C., more preferably at 20 to 25° C., for between 1 and 48 hours, more preferably for about 1 hour, and then isolated by filtration. The product is dried generally under vacuum at 20 to 60° C., more preferably at 35 to 45° C., to give Form B of the L-tartrate salt of 5,8,14-triazatetracyclo[10.3.1.02,11.04,9]-hexadeca-2(11),3,5,7,9-pentaene.
Name
5,8,14-triazatetracyclo[10.3.1.02,11.04,9]-hexadeca-2(11),3,5,7,9-pentaene
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5,8,14-triazatetracyclo[10.3.1.02,11.04,9]-hexadeca-2(11),3,5,7,9-pentaene
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L-tartrate
Name
5,8,14-triazatetracyclo[10.3.1.02,11.04,9]-hexadeca-2(11),3,5,7,9-pentaene

Synthesis routes and methods II

Procedure details

A 250 ml 4 neck round bottom flask equipped with mechanical stirrer, Thermo pocket was charged with DM water (15 ml) and 5,8,14-Triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2(11),3,5,7,9-pentaene Tosylate salt (5 g, having a total purity of 99.71%). The above suspension was stirred for 30 min at 25-30° C. To this was added 8% aqueous sodium bicarbonate solution (150 ml) to adjust the pH to 8.0-9.0 at 25-30° C. MDC (30 ml) was added to this solution. The resulting mixture was stirred for 30 minutes at 20-25° C. The organic layer was separated, and the aqueous layer was extracted with MDC (4×30 ml). The combined organic layer was washed with DM water (30 ml). The organic layer was treated with activated Carbon (1.0 g), and stirred for 30 minutes at 25-30° C. The resulting solution was filtered through celite. Concentration afforded a solid product i.e. 5,8,14-Triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2(11),3,5,7,9-pentaene. (Yield—2.5 g (95.06% (relative to VRN-Tosylate)), HPLC purity—99.65%).
[Compound]
Name
4
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Name
5,8,14-Triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2(11),3,5,7,9-pentaene Tosylate salt
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0 (± 1) mol
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15 mL
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Reaction Step Three
Name
5,8,14-Triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2(11),3,5,7,9-pentaene

Synthesis routes and methods III

Procedure details

In a 3.0 lit 4 neck round bottom flask equipped with mechanical stirrer, Thermo pocket were charged DM water (507 ml) and 5,8,14-Triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2(11),3,5,7,9-pentaene tosylate salt (169 g having a total purity of 99.99% obtained in example 6). The above suspension was stirred for 30 minutes at 25-30° C. To this was added 25% aqueous ammonia solution (60 ml) to adjust the pH to 9.0-10 at 25-30° C., and maintained with stirring for 30 minutes. MDC (507 ml) was charged in this solution. The resulting mixture was stirred for 30 minutes at 20-25° C. The layers were separated, and the aqueous layer was extracted with MDC (4×507 ml). The combined organic layer washed with DM water (507 ml). The organic layer was treated with activated Carbon (16.9 g), and stirred for 30 minutes at 25-30° C. The resulting solution was filtered through celite, concentrated to leave 1 volume of MDC with product, charged with 845 ml n-heptane at 45-50° C., and distilled under vacuum to remove a mixture of MDC and n-heptane to leave 3 volumes of n-heptane. The solid material was cooled to 25-30° C., and filtered at 25-30° C. to afford a solid product, i.e. 5,8,14-Triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2(11),3,5,7,9-pentaene. The solid obtained was dried in vacuum oven at 45° to 50° C. (Yield—84 g (94.49% (relative to VRN-Tosylate)), HPLC purity—99.97%).
Name
Quantity
507 mL
Type
reactant
Reaction Step One
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5,8,14-Triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2(11),3,5,7,9-pentaene tosylate salt
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60 mL
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845 mL
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5,8,14-Triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2(11),3,5,7,9-pentaene

Synthesis routes and methods IV

Procedure details

In a 250 ml 4 neck round bottom flask equipped with mechanical stirrer, Thermo pocket were charged DM water (30 ml) and 5,8,14-Triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2(11),3,5,7,9-pentaene Tosylate salt (10 g, having a total purity of 99.42% obtained in example 4). The above suspension was stirred for 30 minutes at 25-30° C. To this was added 25% aqueous ammonia solution (5 ml) to adjust the pH to 9.0-10 at 25-30° C., and MDC (30 ml) was added to this solution. The resulting mixture was stirred for 30 minutes at 20-25° C. The organic layer was separated, and the aqueous layer was extracted with MDC (4×30 ml). The combined organic layer was washed with DM water (30 ml). The organic layer was treated with activated carbon (1.0 g), and stirred for 30 minutes at 25-30° C. The resulting solution filtered through celite. Concentration afforded a solid product, i.e. 5,8,14-Triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2(11),3,5,7,9-pentaene. (Yield-5 g (95.06% (relative to VRN-Tosylate)), HPLC purity-99.43%).
[Compound]
Name
4
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
5,8,14-Triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2(11),3,5,7,9-pentaene Tosylate salt
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0 (± 1) mol
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Reaction Step Three
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30 mL
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solvent
Reaction Step Three
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5,8,14-Triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2(11),3,5,7,9-pentaene

Synthesis routes and methods V

Procedure details

One optimized procedure for making the anhydrous Form B comprises charging a speck-free vessel with between 1.1 and 2.2 equivalents of L-tartaric acid and methanol (4 to 50 volumes), and stirring this mixture until dissolved and speck-free filtering the resulting solution into a crystallization vessel. 5,8,14-triazatetracyclo[10.3.1.02,11.04,9]-hexadeca-2(11),3,5,7,9-pentaene free base (1.0 equivalents) and methanol (4 to 50 volumes) are stirred in a vessel until dissolved at 0 to 50° C., more preferably at 20 to 25° C. The resulting solution of 5,8,14-triazatetracyclo[10.3.1.02,11.04,9]-hexadeca-2(11),3,5,7,9-pentaene free base is then added over about a period of time ranging from 1 minute to 2 hours, more preferably over about 30 minutes, to the L-tartaric acid solution. The product was allowed to stir at 0 to 40° C., more preferably at 20 to 25° C., for between 1 and 48 hours, more preferably for about 1 hour, and then isolated by filtration. The product is dried generally under vacuum at 20 to 60° C., more preferably at 35 to 45° C., to give Form B of the L-tartrate salt of 5,8,14-triazatetracyclo[10.3.1.02,11.04,9]-hexadeca-2(11),3,5,7,9-pentaene.
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0 (± 1) mol
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5,8,14-triazatetracyclo[10.3.1.02,11.04,9]-hexadeca-2(11),3,5,7,9-pentaene
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0 (± 1) mol
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5,8,14-triazatetracyclo[10.3.1.02,11.04,9]-hexadeca-2(11),3,5,7,9-pentaene
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L-tartrate
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5,8,14-triazatetracyclo[10.3.1.02,11.04,9]-hexadeca-2(11),3,5,7,9-pentaene

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.